3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H18Cl2N4O4 and its molecular weight is 449.29. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyrido[2,3-d]pyrimidines class . This class of compounds has been found to exhibit a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been reported to target various proteins such as tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
Based on the known targets of pyrido[2,3-d]pyrimidines, it can be inferred that this compound may interact with its targets, leading to changes in their function . For instance, if the compound targets a kinase, it may inhibit the kinase’s activity, leading to a decrease in the phosphorylation of downstream proteins.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For example, if the compound targets a kinase involved in cell proliferation, it may affect the cell cycle and lead to a decrease in cell proliferation .
Properties
IUPAC Name |
3-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O4/c21-12-3-4-16(15(22)10-12)30-11-17(27)25-8-5-13(6-9-25)26-19(28)14-2-1-7-23-18(14)24-20(26)29/h1-4,7,10,13H,5-6,8-9,11H2,(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJPMNQWFLXOKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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